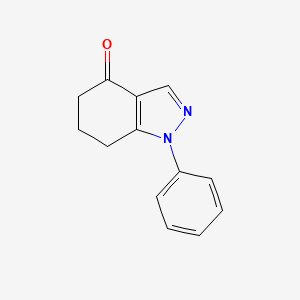
3,4-Diacetoxycinnamoyl chloride
Übersicht
Beschreibung
3,4-Diacetoxycinnamoyl chloride is a useful research compound. Its molecular formula is C13H11ClO5 and its molecular weight is 282.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
3,4-Diacetoxycinnamoyl chloride and related compounds, such as various rare earth 4-hydroxycinnamates, have been extensively studied for their effectiveness in inhibiting corrosion of steel in different environments. These compounds, including Praseodymium 4-hydroxycinnamate (Pr(4OHCin)3) and Gadolinium 4-hydroxycinnamate (Gd(4OHCin)3), exhibit significant corrosion inhibition properties in both CO2-containing and naturally-aerated chloride solutions. They function by forming a protective film on the steel surface, thus preventing corrosion. Studies have demonstrated their ability to reduce general and pitting corrosion, suggesting their potential use in industrial applications such as carbon capture and transmission facilities, and oil and gas pipelines (Nam et al., 2014); (T. D. Manh et al., 2019).
Synthesis and Chemical Reactions
This compound is involved in various chemical synthesis processes. For instance, its derivatives are used in the synthesis of mono-, di-, and tri-3,4-dimethoxycinnamoyl-1,5-γ-quinides. These compounds have been characterized and a hypothetical mechanism for their formation has been proposed, demonstrating their importance in the field of organic chemistry and synthesis (Sinisi et al., 2014). Another study explored the reactions of α-ethoxy- and α-acetoxycinnamoyl chlorides, synthesized from α-ethoxy-and α-acetoxycinnamic acid, with amino acid esters, contributing to the development of N-(phenylpyruvoyl) amino acids (ChigiraYasuhiro et al., 2006).
Photocrosslinking and Polymer Applications
This compound derivatives have also been utilized in the development of photocrosslinking polymers. These polymers, created using bromo substituted pendant cinnamoyl moieties, exhibit potential for use in photoresist materials due to their good thermal stability and photocrosslinking nature. This area of research opens up possibilities for their application in various industrial and technological fields, such as electronics and materials science (Selvam et al., 2005).
Antibacterial and Anticancer Properties
Research into the biomedical applications of this compound derivatives has revealed their potential in the field of medicine. Studies have shown that certain derivatives exhibit antibacterial and anticancer activities. This suggests their possible use in developing new therapeutic agents or drug delivery systems (Abdelwahab et al., 2019).
Eigenschaften
IUPAC Name |
[2-acetyloxy-4-[(E)-3-chloro-3-oxoprop-1-enyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO5/c1-8(15)18-11-5-3-10(4-6-13(14)17)7-12(11)19-9(2)16/h3-7H,1-2H3/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWAVXQOQBBLQZ-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)Cl)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)Cl)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




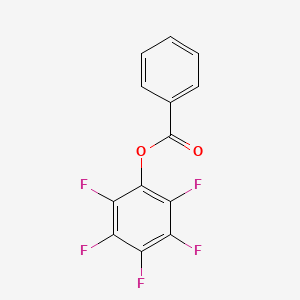

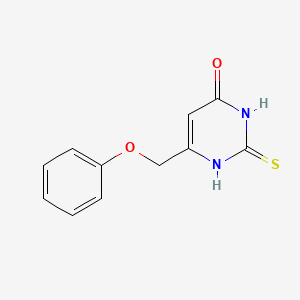
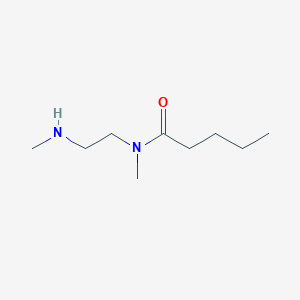
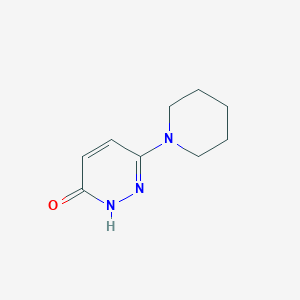


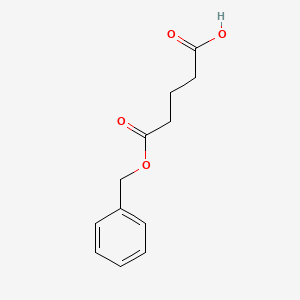

![3-Phenylimidazo[1,2-a]pyrazine](/img/structure/B3023602.png)
![3-(Phenoxymethyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3023603.png)
